molecular formula C9H17NO2 B3010793 Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate CAS No. 107246-35-5

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate

Cat. No. B3010793
CAS RN: 107246-35-5
M. Wt: 171.24
InChI Key: JVXLHLMIZVFRHS-VIFPVBQESA-N
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Description

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various methyl enoate derivatives, which are compounds with a similar core structure but different substituents. These derivatives are of interest due to their potential applications in synthesizing polyfunctional heterocyclic systems, which are important in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of methyl enoate derivatives involves the reaction of methyl aroylpyruvates with different amines. For instance, one paper describes the reaction of methyl aroylpyruvates with 4-amino-N-carbamimidoylbenzene-1-sulfonamide to yield methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates . Another paper details the preparation of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile synthons for the preparation of various heterocyclic systems . Additionally, the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid is reported, showcasing the diversity of synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of methyl enoate derivatives is characterized by the presence of an enoate moiety, which can exist in different isomeric forms, such as the Z and E isomers. The presence of different substituents on the enoate framework can significantly influence the compound's reactivity and the equilibrium between these isomers . The stereochemistry of the substituents, as seen in the synthesis from l-tartaric acid, is also crucial for the final properties of the compound .

Chemical Reactions Analysis

Methyl enoate derivatives participate in a variety of chemical reactions, which are essential for the synthesis of heterocyclic compounds. For example, the reaction of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate with different reagents leads to the formation of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones . These reactions are often facilitated by the presence of multiple functional groups on the enoate derivatives, which can act as reactive sites for cyclization and other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl enoate derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The isomeric state (Z or E) of the enoate moiety also plays a role in determining the compound's properties, as it can affect the compound's dipole moment and intermolecular interactions . The reactivity of these compounds towards nucleophiles and electrophiles is a key aspect of their chemical properties, which is exploited in the synthesis of complex heterocyclic structures .

Scientific Research Applications

  • Synthesis of α-Methylidene- and α-Alkylidene-β-lactams : Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate has been used in the treatment of methyl 2-(1-hydroxyalkyl)prop-2-enoates to afford methyl (Z)-2-(bromomethyl)alk-2-enoates. These intermediates are then transformed into N-substituted methyl (E)-2-(aminomethyl)alk-2-enoates and methyl 2-(1-aminoalkyl)prop-2-enoates through SN2 and SN2′ reactions, respectively. This process leads to the synthesis of β-lactams containing exocyclic alkylidene and methylidene groups at C(3) (Buchholz & Hoffmann, 1991).

  • Preparation of Heterocyclic Systems : This compound has been utilized in synthesizing heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. This process involves preparing methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenylmethyl variant as reagents (Selič, Grdadolnik, & Stanovnik, 1997).

  • Synthesis of Methyl 4-Aryl-2-{[4-(carbamimidoylsulfamoyl)-phenyl]amino}-4-oxobut-2-enoates : Methyl aroylpyruvates react with 4-amino-N-carbamimidoylbenzene-1-sulfonamide to produce methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, existing as Z and E isomers in solution (Gein et al., 2016).

  • Crystal Packing Analysis : The compound has been studied for its role in crystal packing, where ethyl variants of the compound utilize nonhydrogen bonding interactions like N⋯π and O⋯π types, alongside C–H⋯N hydrogen bonds, forming distinct molecular arrangements (Zhang, Wu, & Zhang, 2011).

  • Synthesis of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, derived from this compound, is used as a synthon for the preparation of various polysubstituted heterocyclic systems including pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

  • Double Stereodifferentiation in Organic Synthesis : The compound plays a significant role in stereodifferentiation, particularly in the Lewis acid-promoted addition of chiral (E)-crotylsilanes with (S)-2-(benzyloxy)propanal, impacting the synthesis of enantiomerically pure compounds (Panek & Beresis, 1993).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action needs to be understood. This involves studying how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a chemical compound. They include information on safe handling, storage, and disposal practices, as well as first-aid measures and protective equipment to use .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties .

properties

IUPAC Name

methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-5-6-9(10,7(2)3)8(11)12-4/h5,7H,1,6,10H2,2-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXLHLMIZVFRHS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CC=C)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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